molecular formula C6H5ClO2S B6146282 2-(3-chlorothiophen-2-yl)acetic acid CAS No. 863431-58-7

2-(3-chlorothiophen-2-yl)acetic acid

Cat. No.: B6146282
CAS No.: 863431-58-7
M. Wt: 176.6
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Description

2-(3-Chlorothiophen-2-yl)acetic acid is a chlorinated thiophene derivative featuring a thiophene ring substituted with a chlorine atom at the 3-position and an acetic acid group at the 2-position. The chlorine atom enhances lipophilicity and may influence electronic properties, while the acetic acid moiety allows for further functionalization, such as amide formation or esterification, as seen in related syntheses .

Properties

CAS No.

863431-58-7

Molecular Formula

C6H5ClO2S

Molecular Weight

176.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of thiophene-3-acetic acid with N-chlorosuccinimide in the presence of a suitable solvent like acetic acid and benzene under a nitrogen atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production methods for 2-(3-chlorothiophen-2-yl)acetic acid are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorothiophen-2-yl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the acetic acid group.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Products with different substituents replacing the chlorine atom.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated thiophene derivatives or modified acetic acid groups.

Scientific Research Applications

2-(3-chlorothiophen-2-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-chlorothiophen-2-yl)acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed that the compound can modulate biochemical processes through its interaction with cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(3-chlorothiophen-2-yl)acetic acid with structurally related compounds, emphasizing differences in molecular structure, physicochemical properties, and applications:

Compound Aromatic Core Substituents Molecular Formula Key Properties Applications References
This compound Thiophene Cl at C3; acetic acid at C2 C₆H₅ClO₂S Moderate acidity (pKa ~3-4); enhanced lipophilicity due to Cl Pharmaceutical intermediates, agrochemicals
3-Chloropyridine-2-acetic acid Pyridine Cl at C3; acetic acid at C2 C₇H₆ClNO₂ Higher polarity (due to pyridine N); pKa ~2.5-3.5 Ligand synthesis, metal coordination
2-(3-Bromo-4-methoxyphenyl)acetic acid Phenyl Br at C3; OMe at C4; acetic acid at C2 C₉H₉BrO₃ Electron-withdrawing Br increases acidity (pKa ~2.8); OMe enhances solubility Natural product synthesis (e.g., Combretastatin A-4)
2-(3-Chlorothiophen-2-yl)-2-fluoroacetic acid Thiophene Cl at C3; F and acetic acid at C2 C₆H₄ClFO₂S Increased acidity (pKa ~1.5-2.5 due to F); improved metabolic stability Drug discovery, fluorinated analogs
2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid Benzofuran Cyclohexyl, S-iPr at C3; acetic acid at C2 C₁₉H₂₄O₃S High lipophilicity; dimer formation via O–H⋯O hydrogen bonds Material science, crystal engineering

Structural and Functional Insights

Aromatic Core Variations: Thiophene vs. Pyridine: The substitution of thiophene with pyridine introduces a nitrogen atom, increasing polarity and altering hydrogen-bonding capabilities. This makes pyridine derivatives more suitable for coordination chemistry .

Substituent Effects :

  • Halogens (Cl, Br, F) : Chlorine and bromine enhance lipophilicity and electron-withdrawing effects, impacting reactivity in nucleophilic substitutions. Fluorine, being highly electronegative, significantly lowers the pKa of acetic acid (e.g., 2-(3-chlorothiophen-2-yl)-2-fluoroacetic acid) .
  • Methoxy Groups : Methoxy substituents (e.g., in 2-(3-Bromo-4-methoxyphenyl)acetic acid) improve aqueous solubility while maintaining aromatic conjugation .

Physicochemical Properties: Acidity: Fluorine substitution reduces pKa by ~1 unit compared to non-fluorinated analogs, enhancing reactivity in esterification or amidation reactions . Crystal Packing: Bromine’s larger atomic radius (vs. Cl) influences crystal lattice stability, as seen in the centrosymmetric hydrogen-bonded dimers of 2-(3-Bromo-4-methoxyphenyl)acetic acid .

Applications: Pharmaceuticals: Thiophene and pyridine derivatives are common in drug design due to their bioisosteric properties. For example, this compound serves as a precursor for antimitotic agents . Agrochemicals: Chlorinated phenylacetic acids (e.g., 2-(2,4,6-Trichlorophenoxy)acetic acid) are herbicides, leveraging their stability and bioavailability .

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